tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate
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Overview
Description
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate: is a chemical compound with the molecular formula C12H13F2NO3 and a molecular weight of 257.2 g/mol. This compound is notable for its applications in various scientific fields, including chemistry, biology, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-difluoro-2-formylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of fluorescent markers for imaging studies.
Medicine
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
- Studied for its anti-inflammatory and analgesic properties.
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced coatings and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(3-formylphenyl)carbamate: Similar structure but lacks the difluoro substitution.
Tert-butyl N-(3,4-dichloro-2-formylphenyl)carbamate: Contains chlorine atoms instead of fluorine.
Tert-butyl N-(3,4-dimethoxy-2-formylphenyl)carbamate: Contains methoxy groups instead of fluorine.
Uniqueness
- The presence of difluoro groups in tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate enhances its reactivity and specificity in biochemical applications.
- The compound’s unique electronic properties due to the difluoro substitution make it a valuable tool in medicinal chemistry and drug design.
Properties
CAS No. |
144298-09-9 |
---|---|
Molecular Formula |
C12H13F2NO3 |
Molecular Weight |
257.2 |
Purity |
95 |
Origin of Product |
United States |
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